Ammonium, (p-chlorobenzyl)(2-(2-(6-chloro-2,4-bis(1-ethylpropyl)phenoxy)ethoxy)ethyl)dimethyl-, chloride
Description
This compound is a quaternary ammonium salt characterized by a complex structure featuring a p-chlorobenzyl group, a dimethylammonium moiety, and a branched ether chain with 6-chloro-2,4-bis(1-ethylpropyl)phenoxy substituents. Quaternary ammonium compounds (QACs) are widely recognized for their cationic nature, enabling interactions with microbial membranes and organic substrates . The presence of chlorine atoms and branched alkyl/aryl groups may enhance lipid solubility, improving penetration into bacterial cell walls or organic matrices. However, the compound’s specific bioactivity and physicochemical properties remain underexplored in the provided evidence, necessitating extrapolation from structural analogs.
Properties
CAS No. |
66902-76-9 |
|---|---|
Molecular Formula |
C29H44Cl3NO2 |
Molecular Weight |
545.0 g/mol |
IUPAC Name |
2-[2-[2-chloro-4,6-di(pentan-3-yl)phenoxy]ethoxy]ethyl-[(4-chlorophenyl)methyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C29H44Cl2NO2.ClH/c1-7-23(8-2)25-19-27(24(9-3)10-4)29(28(31)20-25)34-18-17-33-16-15-32(5,6)21-22-11-13-26(30)14-12-22;/h11-14,19-20,23-24H,7-10,15-18,21H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
IIUJHNCIGNJERC-UHFFFAOYSA-M |
Canonical SMILES |
CCC(CC)C1=CC(=C(C(=C1)Cl)OCCOCC[N+](C)(C)CC2=CC=C(C=C2)Cl)C(CC)CC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (p-chlorobenzyl)(2-(2-(6-chloro-2,4-bis(1-ethylpropyl)phenoxy)ethoxy)ethyl)dimethyl-, chloride typically involves multiple steps, including the preparation of intermediate compounds. The process often starts with the chlorination of benzyl compounds, followed by etherification and ammonium salt formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Ammonium, (p-chlorobenzyl)(2-(2-(6-chloro-2,4-bis(1-ethylpropyl)phenoxy)ethoxy)ethyl)dimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction pathway and products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various chlorinated phenoxy compounds, while substitution reactions can produce a range of ammonium salts with different anions.
Scientific Research Applications
Ammonium, (p-chlorobenzyl)(2-(2-(6-chloro-2,4-bis(1-ethylpropyl)phenoxy)ethoxy)ethyl)dimethyl-, chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mechanism of Action
The mechanism of action of Ammonium, (p-chlorobenzyl)(2-(2-(6-chloro-2,4-bis(1-ethylpropyl)phenoxy)ethoxy)ethyl)dimethyl-, chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Analogues
2.1. Ammonium, (4-chloro-2-butynyl)dimethylhexadecyl-, chloride ()
- Structural Differences :
- Property Implications: Lipophilicity: The target’s branched phenoxy-ethoxy chain and bulky bis(1-ethylpropyl) groups likely increase logP compared to the linear hexadecyl chain in . Antimicrobial Activity: Longer alkyl chains (e.g., hexadecyl) in QACs correlate with stronger Gram-positive bacterial inhibition. The target’s aromatic chloro groups may broaden efficacy to Gram-negative strains due to enhanced membrane disruption .
Benzalkonium Chloride (Common QAC)
- Structural Differences : Benzalkonium chloride has a simpler structure with a benzyl group and a straight alkyl chain (C12–C14). The target compound replaces the benzyl group with p-chlorobenzyl and incorporates a polyether chain .
- Property Implications :
Data Table: Hypothetical Comparative Properties
Mechanistic Insights from Structural Similarity Methods ()
- Electronic Effects : The p-chlorobenzyl group introduces electron-withdrawing effects, stabilizing the ammonium cation and enhancing electrostatic interactions with negatively charged phospholipids .
Limitations of Comparison
- No direct bioactivity data for the target compound are available in the provided evidence.
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